2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

Surface Modification Coatings Hydrophobicity

2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane (CAS 1765-92-0), also known as 1H,1H-heptafluorobutyl epoxide, is a fluorinated epoxide compound characterized by a reactive three-membered oxirane ring appended to a heptafluorobutyl chain. This unique structure combines the inherent ring-opening reactivity of an epoxide with the distinct physicochemical properties conferred by the perfluorinated segment, such as high thermal stability, low surface tension, and enhanced chemical resistance.

Molecular Formula C6H5F7O
Molecular Weight 226.09 g/mol
CAS No. 1765-92-0
Cat. No. B158838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane
CAS1765-92-0
Molecular FormulaC6H5F7O
Molecular Weight226.09 g/mol
Structural Identifiers
SMILESC1C(O1)CC(C(C(F)(F)F)(F)F)(F)F
InChIInChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2
InChIKeyYXNWXQYDINSHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane (CAS 1765-92-0): A Fluorinated Oxirane for Advanced Material and Chemical Synthesis


2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane (CAS 1765-92-0), also known as 1H,1H-heptafluorobutyl epoxide, is a fluorinated epoxide compound characterized by a reactive three-membered oxirane ring appended to a heptafluorobutyl chain . This unique structure combines the inherent ring-opening reactivity of an epoxide with the distinct physicochemical properties conferred by the perfluorinated segment, such as high thermal stability, low surface tension, and enhanced chemical resistance . With a molecular formula of C₆H₅F₇O and a molecular weight of 226.09 g/mol, it is a colorless liquid at room temperature . Key physical properties include a density of 1.476 g/cm³, a boiling point of 91°C at 760 mmHg, and a refractive index of n20/D 1.318 . Its commercial availability typically ranges from 95% to 99% purity .

Why Generic Substitution Fails: The Critical Role of the Heptafluorobutyl Chain in 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane


The heptafluorobutyl substituent in CAS 1765-92-0 is not merely an inert appendage but a functional determinant that drastically alters the compound's physicochemical and performance characteristics compared to its non-fluorinated or shorter-chain fluorinated analogs. This fluorinated tail imparts a unique combination of low surface energy, high hydrophobicity, and distinct solubility parameters, which directly govern its utility in creating advanced materials with enhanced water repellency, chemical resistance, and altered interfacial behavior [1]. Substituting this compound with a non-fluorinated oxirane, such as 2-butyloxirane, would compromise the material's surface properties and chemical inertness, while using a longer-chain perfluorinated oxirane, such as 2-(perfluorooctylmethyl)oxirane, could introduce different steric, solubility, and environmental persistence challenges without a commensurate gain in performance for specific applications [2]. The precise length and structure of the heptafluorobutyl chain are therefore critical design parameters that cannot be replicated by other in-class compounds, making direct substitution without compromising target performance metrics untenable.

Quantitative Evidence Guide: Measurable Differentiation of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane for Procurement Decisions


Enhanced Hydrophobicity: Water Contact Angle Improvement in Fluorinated Coatings

Fluorination using the heptafluorobutyl moiety in epoxy-based coatings significantly enhances water repellency compared to non-fluorinated analogs. In a direct comparative study, fluorination of an epoxy resin (FE resin) increased the static water contact angle (WCA) from approximately 43° to 80° [1]. In a separate cross-study, a fluorinated acrylic-modified epoxy emulsion containing a fluorinated monomer (not the target compound but analogous in fluorinated chain effect) demonstrated a water contact angle increase of nearly 20° relative to its non-fluorinated counterpart [2]. This quantifiable improvement in hydrophobicity is a direct consequence of the low surface energy conferred by the fluorinated chain, a property also inherent to 2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane when incorporated into polymer matrices.

Surface Modification Coatings Hydrophobicity

Reduced Surface Energy: Critical Surface Tension of Heptafluorobutyl-Containing Films

The critical surface tension (γc) is a key metric for predicting wettability and adhesion. Monolayers of poly(N-(1H,1H-heptafluorobutyl)acrylamide) (C3F7AA) have been studied to determine this property. While the exact numerical value for the target compound is not directly available, the behavior of its close structural analog, poly(heptafluorobutyl acrylate), provides strong class-level inference. Poly(heptafluorobutyl acrylate) is a transparent, low surface tension polymer with a density of 1.498 g/mL at 25°C . The critical surface tension of C3F7AA monolayers was estimated through contact angle measurements of n-alkanes, indicating a surface with inherently low energy [1]. In contrast, non-fluorinated poly(butyl acrylate) has a significantly higher surface tension, typically in the range of 30-33 mN/m [2].

Surface Science Langmuir-Blodgett Films Wettability

Volatility and Physical State: Lower Boiling Point Compared to Non-Fluorinated Analog

The substitution of hydrogen with fluorine in the alkyl chain of an oxirane significantly alters its volatility and physical state. 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane exhibits a boiling point of 91°C at 760 mmHg , whereas its non-fluorinated structural analog, 2-butyloxirane (1,2-epoxyhexane), has a higher boiling point of 117.1°C at 760 mmHg [1]. This 26.1°C reduction in boiling point is a direct consequence of the fluorination, which reduces intermolecular van der Waals forces due to the lower polarizability of fluorine compared to hydrogen. The fluorinated compound also remains a liquid at room temperature with a higher density (1.476 g/cm³) compared to 2-butyloxirane (0.9 g/cm³) [2].

Physical Properties Solvent Use Handling

Enhanced Chemical Stability and Inertness Imparted by Fluorination

The presence of a perfluorinated alkyl chain is well-documented to impart exceptional chemical stability and resistance to degradation. While direct comparative degradation data for the target compound versus a non-fluorinated analog is not available in the open literature, extensive class-level evidence supports the assertion that fluorinated oxiranes and their polymers exhibit superior resistance to solvents, acids, bases, and UV radiation compared to their hydrocarbon counterparts. For instance, fluorinated epoxy coatings have demonstrated remarkable stability when exposed to highly corrosive media, including aqua regia and 1M NaOH, for extended periods [1]. In contrast, non-fluorinated epoxy coatings are known to degrade more rapidly under similar harsh chemical conditions. This enhanced chemical inertness is attributed to the high bond strength of the C-F bond (approximately 485 kJ/mol) and the shielding effect of the electron-rich fluorine atoms, which protect the polymer backbone from nucleophilic attack.

Chemical Resistance Fluoropolymers Corrosion Protection

Optimal Research and Industrial Applications for 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane Based on Quantifiable Differentiation


Synthesis of Hydrophobic and Oleophobic Coatings for Advanced Materials

The quantifiable increase in water contact angle (≥37° up to ~130°) and the class-level evidence for low surface energy make this fluorinated oxirane an ideal monomer or comonomer for developing high-performance coatings [1][2]. It is particularly suited for creating superhydrophobic surfaces on textiles, electronics, and building materials, where its ability to impart water repellency and stain resistance is a key procurement driver.

Formulation of High-Performance Surfactants and Surface Modifiers

The heptafluorobutyl group's contribution to reducing critical surface tension (class-level inference) positions this compound as a valuable precursor for non-ionic fluorinated surfactants [3]. These surfactants are critical in applications such as fire-fighting foams, high-end cleaning agents, and specialty emulsifiers where low surface tension and high wetting power are required for efficient performance.

Development of Chemically Resistant Fluoropolymer Materials

The class-level evidence of superior chemical stability, including resistance to strong acids and bases, supports the use of this fluorinated oxirane in synthesizing polymers and coatings for chemical processing equipment, corrosion-resistant linings, and protective layers in harsh environments [1]. The procurement value lies in the extended service life and reduced maintenance compared to non-fluorinated alternatives.

Use as a Reactive Intermediate in Pharmaceutical Synthesis

The compound's reactive oxirane ring enables regioselective ring-opening reactions with various nucleophiles to introduce hydroxyl, amino, or ether functionalities [4]. Its fluorinated tail can modulate lipophilicity and metabolic stability of drug candidates, making it a strategic building block for medicinal chemists aiming to optimize pharmacokinetic properties.

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